molecular formula C7H6F2N2O B067714 2,6-Difluorobenzhydrazide CAS No. 172935-91-0

2,6-Difluorobenzhydrazide

Cat. No.: B067714
CAS No.: 172935-91-0
M. Wt: 172.13 g/mol
InChI Key: GVZACAPOZBPAMJ-UHFFFAOYSA-N
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Description

2,6-Difluorobenzhydrazide is an organic compound with the molecular formula C7H6F2N2O. It is a derivative of benzhydrazide, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry and biology, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Difluorobenzhydrazide can be synthesized through several methods. One common method involves the reaction of 2,6-difluorobenzoic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:

2,6-Difluorobenzoic acid+Hydrazine hydrateThis compound+Water\text{2,6-Difluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2,6-Difluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzhydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding difluorobenzoyl derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,6-Difluorobenzhydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluorobenzhydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzhydrazide
  • 2,6-Dichlorobenzhydrazide
  • 2,6-Dimethylbenzhydrazide

Uniqueness

2,6-Difluorobenzhydrazide is unique due to the presence of fluorine atoms at the 2 and 6 positions on the benzene ring. This substitution imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The fluorine atoms also influence the compound’s biological activity, making it a valuable molecule in various research and industrial applications.

Properties

IUPAC Name

2,6-difluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-2-1-3-5(9)6(4)7(12)11-10/h1-3H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZACAPOZBPAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350292
Record name 2,6-Difluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172935-91-0
Record name 2,6-Difluorobenzhydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 172935-91-0
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